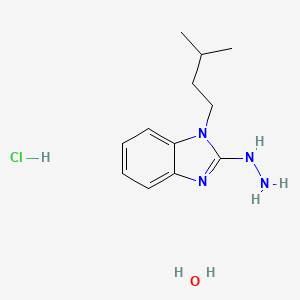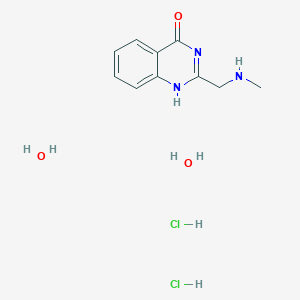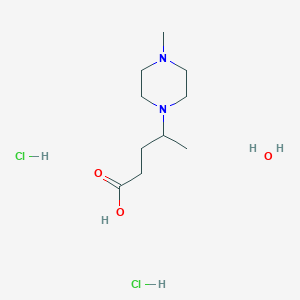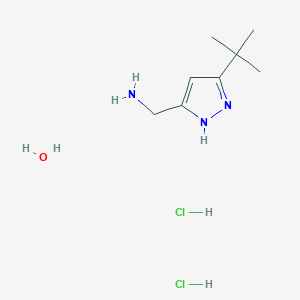
1-(5-tert-Butyl-1H-pyrazol-3-yl)methanamine dihydrochloride hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(5-tert-Butyl-1H-pyrazol-3-yl)methanamine dihydrochloride hydrate” is a chemical compound with the CAS Number: 1093649-71-8 . It has a molecular weight of 226.15 . The IUPAC name for this compound is (5-tert-butyl-1H-pyrazol-3-yl)methanamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15N3.2ClH/c1-8(2,3)7-4-6(5-9)10-11-7;;/h4H,5,9H2,1-3H3,(H,10,11);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis
The compound has a molecular weight of 226.15 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources .Scientific Research Applications
Synthesis of N-Heterocycles
This compound has been used in the synthesis of N-heterocycles of biological interest . The process involves a solvent-free condensation reaction between equimolar amounts of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde to form the N-(5-pyrazolyl)imine .
Preparation of N-Acyl Pyrazoles
The compound has been used in the preparation of N-acyl pyrazoles . This is achieved through an oxidative functionalization reaction of an aldehyde with pyrazole .
Development of Dendrimers and Polymers
The compound can be instrumental in the development of dendrimers and polymers . These are large, complex molecules that have a wide range of applications in materials science and medicine .
Fluorescent Probe
The compound can be used to detect analytes as a fluorescent probe . This can be particularly useful in biochemistry and molecular biology, where it can help to visualize or quantify biological molecules .
Drug Discovery
Pyrazole derivatives, such as this compound, have attracted a great deal of attention in organic and medicinal chemistry due to their wide range of pharmacological and biological activities . They are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .
Agrochemistry
In the field of agrochemistry, the compound is used as a precursor to synthesize nitrogen-containing compounds . These compounds can have a variety of uses, such as pesticides or fertilizers .
Coordination Chemistry
In coordination chemistry, pyrazole derivatives like this compound can be used to synthesize complex molecules . These molecules can have a variety of applications, from catalysis to materials science .
Organometallic Chemistry
Finally, in organometallic chemistry, the compound can be used to synthesize organometallic compounds . These compounds, which contain a metal-carbon bond, have a wide range of applications, from catalysis to materials science .
Safety and Hazards
properties
IUPAC Name |
(3-tert-butyl-1H-pyrazol-5-yl)methanamine;hydrate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2ClH.H2O/c1-8(2,3)7-4-6(5-9)10-11-7;;;/h4H,5,9H2,1-3H3,(H,10,11);2*1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGCGWDVACPFPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(=C1)CN.O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-tert-butyl-1H-pyrazol-5-yl)methyl]amine dihydrochloride hydrate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

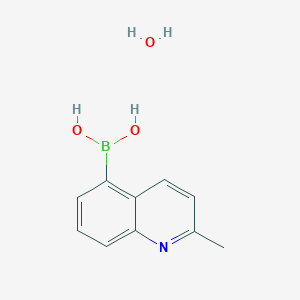
![[(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride dihydrate](/img/structure/B7970559.png)

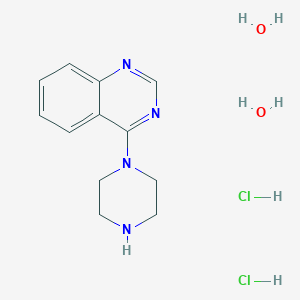

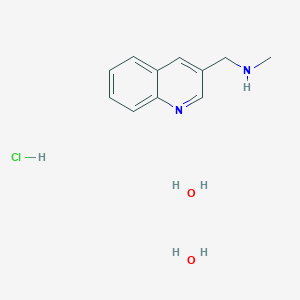

![(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine dihydrochloride hydrate](/img/structure/B7970581.png)
![5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride hydrate](/img/structure/B7970584.png)
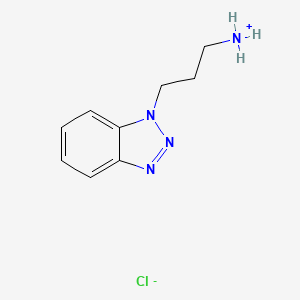
![2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride hydrate](/img/structure/B7970592.png)
